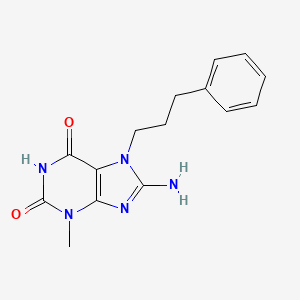

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-amino-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17)(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFCCNDYUVSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the amino, methyl, and phenylpropyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Substitution: The amino and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.

Scientific Research Applications

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate the role of purine derivatives in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Modifications at Position 8

The amino group at position 8 is a critical site for functionalization. Key analogs and their properties are summarized below:

Key Insight: The primary amino group in the target compound offers superior hydrogen-bonding capacity compared to bulkier or less polar substituents. This may enhance target selectivity in enzyme inhibition.

Modifications at Position 7

The 3-phenylpropyl chain at position 7 distinguishes the target compound from analogs with shorter or oxygen-containing substituents:

Key Insight : The 3-phenylpropyl group in the target compound provides optimal lipophilicity for membrane penetration while maintaining aromatic interactions in binding pockets.

Physicochemical and Spectral Properties

- IR Spectroscopy: Carbonyl stretches (~1690–1720 cm⁻¹) are consistent across analogs. The target compound’s amino group introduces N-H stretches (~3100–3300 cm⁻¹) absent in non-aminated derivatives .

- NMR : The 3-phenylpropyl chain in the target compound shows characteristic aromatic proton signals (δ 7.2–7.4 ppm) and methylene resonances (δ 2.6–3.0 ppm) .

Biological Activity

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a purine core, which is integral to various biological processes, particularly in nucleic acids. The presence of an amino group and a phenylpropyl substituent enhances its biological activity, positioning it as a candidate for further pharmacological exploration.

The molecular formula of the compound is C17H21N5O3, with a molecular weight of approximately 356.4 g/mol. Its unique structure allows it to interact with various biological macromolecules, including proteins and nucleic acids.

| Property | Details |

|---|---|

| Molecular Formula | C17H21N5O3 |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular signaling and metabolic processes.

- Binding Affinity : Studies suggest that the compound binds effectively to certain receptors and enzymes, which may result in therapeutic effects against diseases such as cancer and inflammation.

- Anticancer Potential : Preliminary studies have shown that the compound can inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : Interaction with key signaling molecules can lead to downstream effects that alter cell proliferation and survival.

- Nucleic Acid Interaction : The purine structure allows for potential interactions with DNA and RNA, influencing gene expression and cellular function .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Anticancer Studies : Research involving breast cancer (MCF-7) and melanoma cell lines has demonstrated that this compound exhibits cytotoxic effects at varying concentrations. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death .

- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential role as a therapeutic agent in metabolic disorders. For instance, it has been shown to inhibit enzymes involved in nucleotide metabolism, which could be beneficial in conditions characterized by dysregulated purine metabolism.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of the purine base.

- Introduction of the amino group through nucleophilic substitution.

- Addition of the phenylpropyl side chain via coupling reactions.

These synthetic routes are critical for producing high yields of the compound while maintaining purity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, and how are reaction conditions optimized?

- Methodological Answer: The synthesis typically involves multi-step modifications of purine cores. For example:

- Step 1: Alkylation at the 7-position using 3-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyl group .

- Step 2: Substitution at the 8-position with amino groups via nucleophilic displacement of halides (e.g., using ammonia or protected amines) .

- Optimization: Reaction yields depend on solvent polarity (polar aprotic solvents preferred), temperature (40–80°C), and stoichiometric ratios of reactants. Purity is enhanced via column chromatography (e.g., hexane/EtOAc gradients) .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer: Structural validation relies on:

- 1H NMR Spectroscopy: Peaks for the 3-phenylpropyl group (δ 2.6–3.0 ppm for CH₂ groups) and methyl substituents (δ 3.3–3.5 ppm) .

- Mass Spectrometry: Molecular ion peaks matching the exact mass (e.g., m/z ~355 for C₁₇H₂₁N₅O₂) and fragmentation patterns consistent with purine derivatives .

- Chromatography: HPLC with UV detection (λ ~270 nm) ensures >98% purity .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer: Stability studies show:

- Thermal Stability: Decomposition above 140°C (observed via DSC/TGA). Store at −20°C in inert atmospheres .

- pH Sensitivity: Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming hydrolysis byproducts (e.g., xanthine derivatives). Neutral buffers (pH 6–8) are optimal .

Advanced Research Questions

Q. How do structural modifications (e.g., phenylpropyl vs. phenethyl groups) influence biological activity?

- Methodological Answer: Comparative SAR studies using analogs reveal:

- Lipophilicity: The 3-phenylpropyl group enhances membrane permeability compared to shorter alkyl chains (e.g., phenethyl), as shown in logP assays .

- Receptor Binding: Bulkier substituents at the 7-position reduce affinity for adenosine receptors but improve selectivity for kinase targets (e.g., MLKL in necroptosis pathways) .

- Table 1: Activity Comparison of Derivatives

| Substituent at 7-Position | IC₅₀ (μM) for Adenosine A₁ Receptor | LogP |

|---|---|---|

| 3-Phenylpropyl | >100 | 2.8 |

| Phenethyl | 45 | 2.1 |

| Isopentyl | 78 | 3.2 |

| Data inferred from purine analogs in . |

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer: Discrepancies arise from assay conditions:

- Buffer Composition: Phosphate vs. Tris buffers alter ionization states, affecting binding to targets like 5-HT₆ receptors .

- Cell Lines: Primary neurons vs. transfected HEK293 cells show differing IC₅₀ values due to endogenous receptor expression .

- Validation: Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for receptor activity) .

Q. How is regioselectivity achieved during functionalization of the purine core (e.g., amino vs. chloro groups at position 8)?

- Methodological Answer: Key factors include:

- Directing Groups: Electron-withdrawing substituents (e.g., nitro at position 8) facilitate nucleophilic displacement by amines .

- Catalysts: Pd-mediated cross-coupling for introducing aryl/alkyl groups while preserving the amino functionality .

- Protection-Deprotection: Use of Boc-protected amines to prevent side reactions during alkylation steps .

Q. What computational methods predict interaction modes with biological targets (e.g., docking studies vs. MD simulations)?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts binding poses in adenosine receptors (e.g., ∆G = −9.2 kcal/mol for A₂A) .

- MD Simulations (GROMACS): Reveals stability of hydrogen bonds between the 8-amino group and Asp⁵² in kinase domains over 100 ns trajectories .

- Limitations: Overestimates affinity for hydrophobic pockets; validate with mutagenesis studies .

Methodological Best Practices

- Synthesis Scaling: Pilot reactions (<1 mmol) minimize side products; scale-up requires continuous flow systems for heat dissipation .

- Analytical Cross-Check: Combine NMR, LC-MS, and elemental analysis to confirm purity and structure .

- Biological Assays: Include positive controls (e.g., theophylline for adenosine receptors) and dose-response curves (10 nM–100 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.